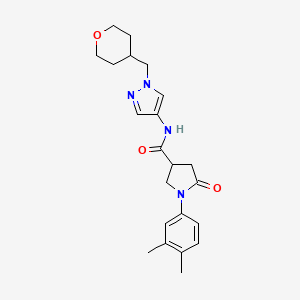

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,3-dimethylbutanamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TAK-915, and it belongs to the class of drugs known as GABA-A receptor positive allosteric modulators. In

Applications De Recherche Scientifique

Antimicrobial Activities

N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008).

Corrosion Inhibition

Thiazole derivatives, including 1-(benzo[d]thiazol-2-yl)-3-chloro-4-(3,5-dichlorophenyl)-4-methylazetidin-2-one (BDMA), have shown effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solution. These compounds act as mixed type inhibitors and their adsorption on the surface of steel follows Langmuir adsorption isotherm (Yadav et al., 2015).

COX-2 Inhibition Studies

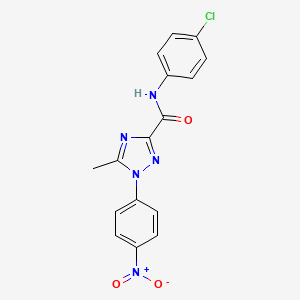

Molecular docking studies and X-ray crystallography have been used to understand the orientation and interaction of tetrazole derivatives, including 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}-1H-tetrazole, in the active site of the cyclooxygenase-2 enzyme. These studies suggest potential as COX-2 inhibitors (Al-Hourani et al., 2015).

Antiviral Activity

Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has revealed certain compounds with anti-tobacco mosaic virus activity. This suggests potential applications in antiviral research (Chen et al., 2010).

Sustained Release in Agricultural Applications

Research on solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides like tebuconazole ((RS)-1-(4-chlorophenyl)-4,4-dimethyl-3-(1H-1,2,4-triazol-1-ylmethyl)pentan-3-ol) suggests enhanced delivery and reduced toxicity. These systems offer new options for the treatment and prevention of fungal diseases in plants (Campos et al., 2015).

Mécanisme D'action

Target of Action

The primary target of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the mitochondrial respiration of fungi . This compound acts as a fungicide and is used against a wide range of plant pathogens .

Mode of Action

N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide inhibits the mitochondrial respiration of fungi . It blocks the transfer of electrons within the respiratory chain, disrupting important cellular biochemical processes and resulting in the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the mitochondrial respiratory chain. By inhibiting this pathway, N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide disrupts the production of energy-rich ATP, which is essential for various cellular processes .

Result of Action

The result of the action of N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3,3-dimethylbutanamide is the inhibition of fungal growth. By disrupting mitochondrial respiration, it prevents fungi from carrying out essential cellular processes, effectively stopping their growth .

Propriétés

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,3-dimethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN5O/c1-14(2,3)8-13(21)16-9-12-17-18-19-20(12)11-6-4-10(15)5-7-11/h4-7H,8-9H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXYLASPOZYZQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)

![3-[2-(2,4-Dichloroanilino)vinyl]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B2517788.png)